molecular formula C8H3Br2NO2 B1403322 5,6-dibroMoisoindoline-1,3-dione CAS No. 247045-28-9

5,6-dibroMoisoindoline-1,3-dione

Cat. No.: B1403322
CAS No.: 247045-28-9
M. Wt: 304.92 g/mol
InChI Key: UHWYUWWFPSLKRN-UHFFFAOYSA-N
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Description

5,6-Dibromoisoindoline-1,3-dione: is a heterocyclic compound characterized by an isoindoline nucleus with bromine atoms at positions 5 and 6 and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromoisoindoline-1,3-dione typically involves the bromination of isoindoline-1,3-dione. One common method includes the reaction of isoindoline-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 6 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromoisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties. It serves as a precursor for the synthesis of bioactive molecules that can target specific biological pathways .

Industry: In the industrial sector, 5,6-dibromoisoindoline-1,3-dione is used in the production of dyes, pigments, and polymer additives. Its unique chemical properties make it suitable for creating materials with specific color and stability characteristics .

Mechanism of Action

The mechanism of action of 5,6-dibromoisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atoms at positions 5 and 6 enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or activate specific biological processes, depending on the nature of the target .

Comparison with Similar Compounds

Uniqueness: 5,6-Dibromoisoindoline-1,3-dione is unique due to the specific positioning of bromine atoms at positions 5 and 6, which significantly influences its chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

5,6-dibromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWYUWWFPSLKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737895
Record name 5,6-Dibromo-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247045-28-9
Record name 5,6-Dibromo-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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